Product packaging for Jak-2/3-IN-3(Cat. No.:)

Jak-2/3-IN-3

Cat. No.: B12404871
M. Wt: 325.15 g/mol
InChI Key: OROMSGOLCJMMOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Jak-2/3-IN-3 (compound ST4j) is a potent and selective inhibitor of Janus Kinase 2 and 3 (JAK2 and JAK3), demonstrating high potency with IC50 values of 13.00 nM and 14.86 nM, respectively . This compound acts as a targeted therapeutic agent in research, effectively inhibiting the autophosphorylation of JAK2 and subsequently disrupting the JAK/STAT signaling pathway, which is crucial for cell proliferation and survival . In vitro studies on human erythroleukemia TF1 cells show that this compound specifically inhibits cancer cell growth by inducing cytotoxicity via apoptosis in both dose-dependent and time-dependent manners, while showing low toxicity to normal cells . These properties make it a valuable chemical tool for investigating the role of JAK2/3 signaling in lymph-derived diseases and leukemia, providing researchers with a means to explore new therapeutic strategies . The product is intended for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10Cl2N4O2 B12404871 Jak-2/3-IN-3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10Cl2N4O2

Molecular Weight

325.15 g/mol

IUPAC Name

6,7-dichloro-3-(2,5-dimethyl-3-oxo-1H-pyrazol-4-yl)-1H-quinoxalin-2-one

InChI

InChI=1S/C13H10Cl2N4O2/c1-5-10(13(21)19(2)18-5)11-12(20)17-9-4-7(15)6(14)3-8(9)16-11/h3-4,18H,1-2H3,(H,17,20)

InChI Key

OROMSGOLCJMMOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C)C2=NC3=CC(=C(C=C3NC2=O)Cl)Cl

Origin of Product

United States

Contextualizing Janus Kinase Family Biology and Signaling Pathways

The Janus kinase (JAK) family comprises four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine kinase 2 (TYK2). wikipedia.orgwikipedia.org These enzymes are crucial for transducing signals from cytokines and growth factors, thereby modulating gene transcription through the JAK-STAT signaling pathway. wikipedia.orgwikipedia.org This pathway is a primary communication route from outside the cell to the nucleus. wikipedia.org

The signaling process is initiated when a cytokine binds to its specific receptor on the cell surface. youtube.com This binding event brings two JAKs into close proximity, leading to their mutual phosphorylation and activation. wikipedia.orgcreativebiomart.net The activated JAKs then phosphorylate the intracellular tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. creativebiomart.netfrontiersin.org Once docked, STATs are also phosphorylated by the JAKs. creativebiomart.net These phosphorylated STATs then form dimers, translocate to the cell nucleus, and bind to specific DNA sequences to regulate the transcription of target genes. wikipedia.orgwikipedia.orgfrontiersin.org

This elegant mechanism allows for the regulation of over 60 different cytokines and growth factors, each utilizing specific combinations of JAKs and STATs to achieve a high degree of specificity in their biological outcomes. frontiersin.org The JAK-STAT pathway is integral to numerous physiological processes, including immune responses, hematopoiesis, and cellular growth and differentiation. creativebiomart.net Consequently, dysregulation of JAK signaling is implicated in various diseases, including autoimmune disorders, inflammatory conditions, and cancers. frontiersin.orgnih.govnih.gov

Table 1: The Janus Kinase Family
MemberKey Functions
JAK1 Involved in signaling for a broad range of cytokines, crucial for inflammatory responses and immune cell development. wikipedia.org
JAK2 Essential for signaling by hematopoietic growth factors like erythropoietin and thrombopoietin, thus regulating red blood cell and platelet production. bmj.com
JAK3 Primarily expressed in hematopoietic cells and is critical for lymphocyte development and function through common gamma-chain cytokine signaling. bmj.comwikipedia.org
TYK2 Plays a key role in antiviral responses and is involved in signaling for certain interferons and interleukins. bmj.com

Rationale for Jak 2 and Jak 3 Targeted Inhibition in Research

The distinct roles of JAK2 and JAK3 in cellular processes provide a strong rationale for their targeted inhibition in research and therapeutic development.

JAK2 Inhibition: The discovery of a specific mutation in the JAK2 gene, known as JAK2V617F, in a high percentage of patients with myeloproliferative neoplasms (MPNs) was a landmark finding. nih.gov This mutation leads to constitutive activation of the JAK2 kinase, driving the overproduction of blood cells that characterizes these disorders. This provided a clear therapeutic target, leading to the development of JAK2 inhibitors like ruxolitinib (B1666119). nih.govfocusbiomolecules.com Beyond MPNs, JAK2 is also implicated in other cancers and inflammatory conditions, making its inhibition a subject of broad research interest. nih.govnih.gov

JAK3 Inhibition: Unlike the other JAKs which are widely expressed, JAK3 expression is largely restricted to lymphocytes and other hematopoietic cells. wikipedia.org It is essential for the signaling of cytokines that use the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are critical for the development, proliferation, and function of T-cells, B-cells, and Natural Killer (NK) cells. wikipedia.orgnih.gov This restricted expression profile makes JAK3 an attractive target for immunomodulatory drugs. The rationale is that selectively inhibiting JAK3 could suppress the immune responses involved in autoimmune diseases with a potentially lower risk of the broader side effects associated with inhibiting more ubiquitously expressed JAKs. wikipedia.orgwikipedia.org The high degree of structural similarity in the ATP-binding pockets of the JAK family has presented a significant challenge in developing highly selective inhibitors. nih.gov However, the presence of a unique cysteine residue (Cys909) in the ATP-binding site of JAK3 offers an opportunity for developing selective covalent inhibitors. nih.govsci-hub.se

The co-localization and heterodimerization of JAK1 and JAK3 for signaling by many common gamma-chain cytokines has led some to propose that inhibiting both isoforms may be necessary for more potent immunosuppression. acs.org This has driven the development of dual JAK1/3 inhibitors.

Overview of Jak 2/3 in 3 As a Chemical Probe and Research Inhibitor

Direct Target Engagement and Binding Characteristics

The inhibitory activity of this compound is a direct result of its physical engagement with the JAK2 and JAK3 enzymes. This interaction is characterized by its mode of inhibition and its binding affinity as determined in biochemical assays.

ATP-Competitive and Allosteric Inhibition Modes

This compound functions as an ATP-competitive inhibitor. This mode of action is common for small molecule kinase inhibitors that target the highly conserved ATP-binding site within the kinase domain. frontiersin.orgnih.gov The inhibitor mimics the structure of adenosine (B11128) triphosphate (ATP), the natural substrate for the kinase, and competes with it for binding to the active site. bmj.com By occupying this pocket, this compound prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade. nih.gov The thienopyrimidine scaffold, a core structure in many kinase inhibitors, is well-suited for targeting these ATP-binding sites. researchgate.netresearchgate.net This mechanism contrasts with allosteric inhibitors, which bind to sites other than the ATP pocket to induce a conformational change that inactivates the enzyme. bmj.com

Binding Affinity and Kinetic Profiling in Biochemical Assays

Biochemical assays have been employed to quantify the potency of this compound against its target kinases. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. For this compound, the IC50 values demonstrate potent inhibition of both JAK2 and JAK3.

Detailed kinetic profiling, including association and dissociation rates (k-on/k-off) and residence time, for this compound is not extensively documented in publicly available literature. However, for the broader class of N-(1H-pyrazol-3-yl)pyrimidin-2-amino derivatives, which are also ATP-competitive JAK inhibitors, prolonged residence times on JAK2 have been reported as a key characteristic.

Interactive Table: Biochemical Assay Data for this compound

Target Kinase IC50 (nM)
JAK2 13.00
JAK3 14.86

Data sourced from biochemical assays.

Structural Basis of this compound Interaction

The structural basis of how this compound interacts with JAK2 and JAK3 can be elucidated through computational methods, which provide insights into the precise binding pose and the key molecular interactions that stabilize the inhibitor-kinase complex.

Molecular Docking and Dynamics Simulations of Inhibitor-Kinase Complexes

While specific molecular docking and dynamics simulation studies for this compound are not detailed in the available literature, these computational techniques are standard practice for understanding inhibitor binding. tjpr.orgmdpi.com Such studies model the interaction between a ligand and a protein at an atomic level.

For similar ATP-competitive inhibitors targeting the JAK family, molecular docking is used to predict the most likely binding pose within the ATP-binding cleft. mdpi.comresearchgate.net Following docking, molecular dynamics (MD) simulations are performed to assess the stability of the predicted complex over time in a simulated physiological environment. tjpr.orgnih.gov These simulations can reveal conformational changes in both the inhibitor and the kinase, as well as provide calculations for binding free energy, which helps to rank potential inhibitors. mdpi.com This combined computational approach is crucial for rational drug design and for understanding the selectivity of inhibitors for different kinase isoforms. nih.gov

Key Amino Acid Residues in the Binding Pocket

The ATP-binding pockets of JAK2 and JAK3, while highly similar, contain subtle differences that can be exploited for inhibitor design. The interaction of an inhibitor with key amino acid residues within this pocket determines its binding affinity and selectivity. For ATP-competitive inhibitors like this compound, interactions with the "hinge region" of the kinase are particularly critical. nih.govnih.gov This region connects the N- and C-terminal lobes of the kinase domain and forms crucial hydrogen bonds with inhibitors. nih.govtandfonline.com

In JAK2 , the hinge region residues Glu930 and Leu932 are pivotal for anchoring ATP-competitive inhibitors through hydrogen bonds. nih.govtandfonline.comresearchgate.net Hydrophobic interactions with residues such as Leu855 , Val863 , and Leu983 further stabilize the inhibitor in the binding pocket. nih.govpreprints.org

In JAK3 , the corresponding hinge region residues Glu903 and Leu905 play a similar role in forming hydrogen bonds with inhibitors. mdpi.comscienceopen.comnih.gov Other residues identified as important for inhibitor binding in JAK3 include Leu828 , Lys855 , and the unique Cys909 , which can be targeted by covalent inhibitors to achieve high selectivity. scienceopen.comnih.govfrontiersin.org The interactions of this compound with these specific residues are presumed to be the foundation of its potent inhibitory activity.

Interactive Table: Key Amino Acid Residues in JAK2 and JAK3 Binding Pockets

Kinase Key Residue Location/Role Type of Interaction
JAK2 Glu930 Hinge Region Hydrogen Bond
Leu932 Hinge Region Hydrogen Bond
Leu855 Hydrophobic Pocket Hydrophobic
Val863 Hydrophobic Pocket Hydrophobic
Asp994 DFG Motif Hydrogen Bond
JAK3 Glu903 Hinge Region Hydrogen Bond
Leu905 Hinge Region Hydrogen Bond
Leu828 Hydrophobic Pocket Hydrophobic
Lys855 Active Site Hydrogen Bond

Kinome-Wide Selectivity Analysis and Off-Target Kinase Interactions

This compound (ST4j) was identified from a screening of quinoxalinone-based compounds for their inhibitory activity against JAK2 and JAK3. acs.orgresearchgate.net In direct enzymatic assays, the compound demonstrated potent inhibition of its target kinases, with half-maximal inhibitory concentrations (IC₅₀) in the low nanomolar range. acs.orgnih.gov

However, based on the available scientific literature, a comprehensive, kinome-wide selectivity analysis for this compound has not been reported. Such a screen, which typically assesses a compound's binding or inhibitory activity against a large panel of several hundred different kinases, is essential for fully characterizing its specificity and identifying potential off-target interactions. Without this broad profiling, the full spectrum of kinases that may be inhibited by this compound remains unknown.

The primary reported inhibitory activity for this compound is detailed below.

Table 1: Inhibitory Activity of this compound Against Target Kinases

Target Kinase IC₅₀ (nM)
JAK2 13.00 ± 1.31
JAK3 14.86 ± 1.29

Data sourced from Sanachai et al. (2022). acs.orgnih.gov

Comparative Selectivity with Other JAK Inhibitors and Chemical Probes

The selectivity profile of a kinase inhibitor is best understood in comparison to existing reference compounds. The developers of this compound (ST4j) compared its potency against its primary targets, JAK2 and JAK3, to that of two clinically approved JAK inhibitors: tofacitinib (B832) and ruxolitinib (B1666119). acs.orgnih.gov

The results of this comparative analysis are summarized in the following table.

Table 2: Comparative Inhibitory Potency (IC₅₀, nM) of JAK Inhibitors

Compound JAK2 IC₅₀ (nM) JAK3 IC₅₀ (nM)
This compound (ST4j) 13.00 14.86
Tofacitinib 29.09 20.86
Ruxolitinib 14.50 Not Reported in Study

Data sourced from Sanachai et al. (2022). acs.orgnih.gov

This analysis reveals that this compound inhibits JAK2 with a potency nearly identical to that of ruxolitinib. acs.orgnih.gov Furthermore, this compound is approximately twice as potent as tofacitinib at inhibiting JAK2 and demonstrates stronger inhibition of JAK3 than tofacitinib. acs.orgnih.gov

It is important to note that this comparative study did not report the inhibitory activity of these compounds against the other two members of the Janus kinase family, JAK1 and Tyrosine Kinase 2 (TYK2). This information is critical for a complete understanding of selectivity within the JAK family itself. For context, ruxolitinib is primarily known as a JAK1/JAK2 inhibitor, while tofacitinib is considered a pan-JAK inhibitor, affecting JAK1, JAK2, and JAK3. The lack of data on this compound's activity against JAK1 and TYK2 means its full selectivity profile relative to these established probes is incomplete.

Implications of Selectivity for In Vitro and In Vivo Research Interpretations

The specificity of a chemical probe like this compound has profound implications for the interpretation of experimental results. The known dual inhibitory action against JAK2 and JAK3 makes it a tool for investigating signaling pathways dependent on these specific kinases, which are implicated in the pathogenesis of lymphoid-derived diseases and some forms of leukemia. researchgate.net Indeed, studies have shown that this compound inhibits the JAK2/STAT5 signaling pathway in human erythroleukemia cell lines and induces apoptosis. medchemexpress.comresearchgate.net

For example, if a study using this compound observes a particular cellular response, it is difficult to conclude with certainty whether that response is due to the inhibition of JAK2, JAK3, or an unknown off-target kinase. This ambiguity can lead to misinterpretation of the underlying biological mechanisms. Therefore, while this compound is a potent dual inhibitor of JAK2 and JAK3, its utility as a precise chemical probe for dissecting specific signaling pathways is limited until a broader selectivity screen is performed and published.

Cellular and Subcellular Effects of Jak 2/3 in 3 in in Vitro Models

Modulation of JAK/STAT Signaling Cascade Activity

The primary mechanism of action for JAK-2/3-IN-3 involves the direct inhibition of JAK2 and JAK3, which are key components of the JAK/STAT signaling pathway. This pathway is integral to transducing signals from cytokines and growth factors from the cell membrane to the nucleus, where they regulate gene expression. researchgate.netfrontiersin.org

The activation of the JAK/STAT pathway is initiated by the binding of a ligand, such as a cytokine, to its corresponding receptor, leading to the dimerization of the receptor and the subsequent autophosphorylation and activation of associated JAKs. researchgate.net Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. researchgate.net These STATs are, in turn, phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus to act as transcription factors. researchgate.net

This compound exerts its inhibitory effect by preventing the autophosphorylation of JAK2. mdpi.com By blocking this initial activation step, the compound effectively halts the entire downstream signaling cascade. This inhibition prevents the subsequent phosphorylation and activation of STAT proteins, such as STAT3 and STAT5, which are crucial for the transcriptional regulation of target genes. nih.govnih.gov The inhibition of JAK2 phosphorylation by compounds like this compound has been shown to be a key mechanism in suppressing the aberrant signaling that drives certain diseases. mdpi.com

Table 1: Inhibitory Activity of this compound

TargetIC50 (nM)
JAK213.00
JAK314.86

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against its primary targets, JAK2 and JAK3. mdpi.com

The inhibition of JAK and STAT phosphorylation by this compound directly impacts the expression of a multitude of downstream genes that are critical for various cellular functions. The transcription of these genes is typically regulated by activated STAT proteins.

c-Myc: The c-Myc gene, a proto-oncogene that plays a central role in cell proliferation and growth, is a known downstream target of the JAK/STAT pathway. nih.govoncotarget.com Suppression of JAK3 by other cAMP-elevating agents has been shown to decrease the induction of c-Myc. ashpublications.org Therefore, by inhibiting the JAK/STAT pathway, this compound is anticipated to downregulate the expression of c-Myc, contributing to its anti-proliferative effects. nih.govoncotarget.com

Cyclin D1: Cyclin D1 is a key regulatory protein that governs the transition of cells from the G1 to the S phase of the cell cycle. plos.org The expression of Cyclin D1 can be induced by the JAK2/STAT5 pathway. nih.gov Inhibition of JAK2 signaling would be expected to lead to a decrease in Cyclin D1 levels, thereby arresting the cell cycle. plos.orgnih.gov

Bcl-xL: The anti-apoptotic protein Bcl-xL is a critical survival factor for many cells, and its expression is transcriptionally regulated by the JAK2/STAT5 signaling pathway. nih.govnih.gov By inhibiting this pathway, this compound likely reduces the expression of Bcl-xL, thereby promoting apoptosis in susceptible cells. nih.govnih.gov

PU.1: The transcription factor PU.1 is a master regulator of myeloid and B-lymphoid cell development. nih.govplos.org Studies have shown that the expression of PU.1 can be regulated by JAK2 signaling. plos.org Inhibition of JAK2 by this compound may, therefore, influence the expression of PU.1, potentially impacting cellular differentiation processes. plos.org

Table 2: Potential Downstream Gene Targets of this compound

GeneFunctionExpected Effect of this compound
c-MycCell proliferation, growthDownregulation
Cyclin D1Cell cycle progression (G1/S transition)Downregulation
Bcl-xLAnti-apoptosisDownregulation
PU.1Hematopoietic differentiationModulation of expression

This table outlines the key functions of downstream genes potentially regulated by this compound and the anticipated effect of the compound on their expression based on its known mechanism of action.

Impact on Cellular Processes in Disease Models

The modulation of the JAK/STAT pathway by this compound has significant consequences for cellular processes, particularly in the context of diseases characterized by aberrant JAK/STAT signaling, such as certain cancers.

In vitro studies have demonstrated that this compound can inhibit the growth of human erythroleukemia TF1 and HEL cells, with IC50 values of 15.53 and 17.90 μM, respectively. mdpi.com This anti-proliferative effect is a direct consequence of the inhibition of the JAK2/STAT5 signaling pathway. mdpi.com

Furthermore, this compound has been shown to induce apoptosis in a dose- and time-dependent manner in TF1 cells. mdpi.com The induction of apoptosis is a key therapeutic goal in cancer treatment, and the ability of this compound to trigger this process is linked to its inhibition of the pro-survival signals normally transduced by the JAK/STAT pathway, including the expression of anti-apoptotic proteins like Bcl-xL. mdpi.comnih.gov

Table 3: Anti-proliferative Activity of this compound in Leukemia Cell Lines

Cell LineDisease ModelIC50 (μM)
TF1Human Erythroleukemia15.53
HELHuman Erythroleukemia17.90

This table shows the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of two human erythroleukemia cell lines. mdpi.com

The JAK/STAT pathway plays a crucial role in regulating the cell cycle. aacrjournals.org Inhibition of JAK2 has been shown to induce cell cycle arrest in various cancer cell lines. mdpi.com For instance, some JAK inhibitors have been observed to cause cell cycle arrest at the G1/S or G2/M phase. mdpi.comaacrjournals.org By downregulating the expression of key cell cycle regulators like Cyclin D1, this compound is expected to halt cell cycle progression, thereby contributing to its anti-proliferative effects. plos.orgnih.gov

Cellular differentiation is another fundamental process that is heavily influenced by JAK/STAT signaling. cusabio.comnih.govbmbreports.orgd-nb.info The pathway is critical for the proper development and maturation of various cell lineages, particularly within the hematopoietic system. cusabio.comnih.govbmbreports.orgd-nb.info Studies have shown that suppression of JAK/STAT signaling can lead to stochastic and ectopic differentiation of neural stem cells. d-nb.info In the context of hematopoietic cells, where JAK2 and JAK3 play significant roles, inhibition by this compound could have profound effects on differentiation, a property that could be therapeutically relevant. nih.govbmbreports.org

The JAK/STAT pathway does not operate in isolation but is part of a complex and interconnected network of intracellular signaling pathways. There is significant crosstalk between the JAK/STAT pathway and other major signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathways. frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net

Activated JAKs can lead to the activation of these other pathways. frontiersin.orgnih.gov For example, in cells with a JAK2-V617F mutation, the MAPK pathway can be activated in a PI3K-dependent manner. nih.gov Conversely, components of the MAPK and PI3K/Akt/mTOR pathways can also influence JAK/STAT signaling. nih.govresearchgate.netresearchgate.net

Investigation of this compound in Specific Cell Lineages and Primary Cells

The in vitro effects of the dual Janus kinase (JAK) 2 and 3 inhibitor, this compound, have been characterized across various cell models. These studies are crucial for elucidating its mechanism of action and its potential as a research tool in hematological and oncological contexts. The compound, also identified as ST4j, is a potent inhibitor of JAK2 and JAK3, with reported IC50 values of 13.00 nM and 14.86 nM, respectively, in cell-free assays. medchemexpress.com Its primary mechanism involves the inhibition of JAK2 autophosphorylation, which subsequently leads to the induction of apoptosis in susceptible cell lines. medchemexpress.com

Erythroid and Lymphoid Cell Models (e.g., Ba/F3 cells, TF1 cells, HEL cells, PBMCs)

This compound has been specifically evaluated in human erythroleukemia cells, demonstrating selective inhibition of malignant cells with lower toxicity to normal cells. medchemexpress.com The JAK-STAT pathway is a critical signaling cascade for the growth, survival, and differentiation of hematopoietic cells, and its dysregulation is a hallmark of many hematologic malignancies. frontiersin.orgnih.gov

In the TF-1 human erythroleukemia cell line, which is dependent on cytokines like GM-CSF or erythropoietin for proliferation, this compound was found to inhibit cell growth by targeting the JAK2/STAT5 signaling pathway. medchemexpress.com The compound induces cytotoxicity through apoptosis in both a time- and dose-dependent manner. medchemexpress.com For instance, treatment with 15.53 μM of this compound resulted in a progressive increase in apoptotic cells, from approximately 20% after 24 hours to 70% after 72 hours of incubation. medchemexpress.com

While direct studies of this compound on other specific cell models are not extensively detailed, the relevance of these models for testing JAK inhibitors is well-established.

HEL cells , which are homozygous for the JAK2V617F mutation, are a standard model for studying myeloproliferative neoplasms (MPNs). scielibrary.comnih.gov Studies with other JAK inhibitors in HEL cells have shown inhibition of STAT5 phosphorylation and antiproliferative activity. medchemexpress.com

Ba/F3 cells , a murine pro-B lymphoid cell line, are frequently used to create models of oncogenic signaling. scielibrary.compnas.org Transfection of these cells with constitutively active JAK2 mutants, such as JAK2V617F, confers cytokine independence, a phenotype that can be reversed by potent JAK2 inhibitors. scielibrary.compnas.org

Peripheral Blood Mononuclear Cells (PBMCs) are used to assess the effects of JAK inhibitors on immune cell function and cytokine signaling in a more physiologically relevant context. nih.govnih.gov Studies with various JAK inhibitors in PBMCs have been crucial for understanding their selectivity across different JAK-dependent pathways. nih.gov

Effects of this compound on TF-1 Human Erythroleukemia Cells
ParameterConditionObserved EffectCitation
Mechanism of ActionN/AInhibition of the JAK2/STAT5 signaling pathway medchemexpress.com
Cytotoxicity (via Apoptosis)15.53 μM (Time-dependent)~20% apoptosis at 24h, ~40% at 48h, ~70% at 72h medchemexpress.com
IC25, IC50, IC75 (Dose-dependent, 24h)~15%, 20%, and 30% apoptosis, respectively medchemexpress.com
Selectivity0-100 μM (72h)Specifically inhibits human erythroleukemia cells with low toxicity to normal cells medchemexpress.com

Cancer Cell Lines (e.g., Leukemia, Breast Cancer, Colorectal Cancer)

The investigation of JAK inhibitors extends beyond hematological malignancies to various solid tumors where the JAK/STAT pathway is aberrantly activated. oaepublish.comfrontiersin.org

Leukemia: As established in the TF-1 cell line, this compound shows significant activity in leukemia models. medchemexpress.com The JAK2/3 signaling axes are considered key therapeutic targets in hematologic tumors and myeloproliferative neoplasms. nih.gov Constitutive activation of STAT proteins, downstream of JAKs, is a common feature in many leukemias. frontiersin.org For example, the TEL-JAK2 fusion protein, identified in atypical chronic myelogenous leukemia and acute lymphoblastic leukemia, leads to constitutive kinase activity. pnas.org

Breast Cancer: The JAK2/STAT3 signaling pathway is implicated in the growth and survival of specific breast cancer subtypes, including triple-negative breast cancer (TNBC). jci.orgresearchgate.net It has been shown to be essential for the maintenance of CD44+CD24– stem cell-like breast cancer cells. jci.org Studies using other small molecule JAK inhibitors have demonstrated decreased cell proliferation and inhibition of STAT3 activation in breast cancer cell lines. oaepublish.com

Colorectal Cancer (CRC): The JAK/STAT pathway, particularly the JAK2/STAT3 axis, is involved in promoting the persistence and radioresistance of colorectal cancer stem cells. nih.gov In CRC patient tissues, both mRNA and protein levels of JAK2 are enhanced compared to normal tissues. nih.gov Furthermore, the JAK3/STAT3 pathway has been associated with promoting cell survival and counteracting apoptosis in colon cancer models. e-crt.org

Fibroblast and Immune Cell Models

The dual inhibition of JAK2 and JAK3 by this compound suggests significant effects on processes mediated by fibroblasts and immune cells, where these kinases play distinct and critical roles.

Fibroblast Models: The JAK/STAT pathway is a key mediator in the pathogenesis of fibrotic diseases, where it influences the activation of fibroblasts and the excessive deposition of extracellular matrix. nih.govoup.com In cardiac fibroblasts, JAK2/STAT3 signaling is linked to cell proliferation and collagen synthesis. nih.gov In models of systemic sclerosis, JAK2 levels are elevated in fibroblasts, and JAK inhibitors have been shown to reduce skin fibrosis. researchgate.net Additionally, cytokines like IFN-γ can induce fibroblasts to acquire antigen-presenting capabilities through the JAK-STAT pathway; this activation can be suppressed by JAK inhibitors. thno.org

Immune Cell Models: JAK3 is expressed predominantly in hematopoietic cells and is uniquely critical for signaling through the common gamma chain (γc) of receptors for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. nih.govnih.gov This makes JAK3 essential for the development, proliferation, and function of lymphoid cells, including T cells, B cells, and Natural Killer (NK) cells. nih.gov JAK2 is also critical for the signaling of numerous cytokines that regulate both innate and adaptive immunity. frontiersin.org Therefore, a dual JAK2/3 inhibitor like this compound would be expected to modulate the function of a wide range of immune cells, a property often investigated using in vitro B cell differentiation models or cytokine stimulation assays in PBMCs. nih.govfrontiersin.org

Preclinical in Vivo Investigations of Jak 2/3 in 3 in Non Human Models

Efficacy Evaluation in Animal Models of Disease

Myeloproliferative Neoplasms (MPN) Models

Myeloproliferative neoplasms are a group of blood cancers driven by mutations that lead to constitutive activation of the JAK-STAT signaling pathway. upol.cznih.gov Mouse models are essential for testing novel therapeutic agents for these disorders. upol.cz Commonly used models include bone marrow transplant models where recipient mice receive cells expressing mutations like JAK2-V617F or MPL-W515L, which recapitulate features of polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF). nih.govnih.gov

For other JAK inhibitors, such as Ruxolitinib (B1666119) and Fedratinib, preclinical studies in these murine models have demonstrated significant efficacy. upol.czresearchgate.net Therapeutic benefits typically observed include the normalization of blood cell counts, reduction in splenomegaly (enlarged spleen due to extramedullary hematopoiesis), and alleviation of bone marrow fibrosis. nih.govresearchgate.net While these endpoints are standard for evaluating JAK inhibitors, no published studies have documented the efficacy of "JAK-2/3-IN-3" in these specific MPN models.

Autoimmune Disease Models (e.g., Collagen-Induced Arthritis, Delayed-Type Hypersensitivity)

Animal models are pivotal in understanding the therapeutic potential of JAK inhibitors for autoimmune diseases. The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model for rheumatoid arthritis (RA), exhibiting features like synovial inflammation and joint destruction. wuxibiology.comfrontiersin.orgmedsci.org In this model, the efficacy of various JAK inhibitors, such as Tofacitinib (B832) and Baricitinib, has been demonstrated through the reduction of clinical arthritis scores, decreased paw swelling, and preservation of joint architecture. wuxibiology.comfrontiersin.orgresearchgate.net

The delayed-type hypersensitivity (DTH) model, which reflects T-cell mediated immune responses, is also used to evaluate immunomodulatory compounds. researchgate.netresearchgate.net Inhibition of ear swelling after exposure to an antigen is a key measure of efficacy in this model. researchgate.net Although these models are standard for assessing JAK inhibitors in autoimmune contexts, there is no available data from studies investigating the effects of "this compound".

Solid Tumor Xenograft Models

The JAK-STAT pathway is also implicated in the progression of various solid tumors, making it a target for cancer therapy. researchgate.netnih.gov Preclinical evaluation often involves solid tumor xenograft models, where human cancer cell lines are implanted into immunocompromised mice. ashpublications.org The efficacy of JAK inhibitors like Ruxolitinib and AZD1480 has been assessed in xenograft models of various cancers, including early T-cell precursor acute lymphoblastic leukemia (ETP-ALL) and prostate cancer. ashpublications.orgmdpi.com Treatment with these inhibitors has been shown to reduce tumor growth and inhibit key signaling pathways. researchgate.netashpublications.orgmdpi.com However, no studies have been published detailing the evaluation of "this compound" in solid tumor xenograft models.

Pharmacodynamic Biomarker Analysis in In Vivo Systems

Pharmacodynamic (PD) biomarkers are crucial for confirming that a drug is having the desired biological effect in a living system. For JAK inhibitors, a primary PD biomarker is the phosphorylation status of STAT proteins, such as pSTAT3 and pSTAT5, which are direct downstream targets of JAK kinases. nih.govplos.orgfrontiersin.org In vivo studies with various JAK inhibitors typically involve collecting tissue or blood samples from treated animals to measure the levels of these phosphorylated proteins. ashpublications.orgplos.org A reduction in pSTAT levels indicates successful inhibition of the JAK-STAT pathway. nih.govplos.org Other PD markers can include changes in cytokine levels and populations of immune cells. wuxibiology.comfrontiersin.org While this is a standard approach, specific in vivo pharmacodynamic data for "this compound" is not available.

Assessment of Target Engagement and Pathway Modulation In Vivo

Target engagement studies are designed to confirm that a drug is binding to its intended molecular target within a living organism. chemicalprobes.orgdovepress.com For kinase inhibitors, this can be assessed by measuring the occupancy of the target enzyme in tissues after drug administration. plos.org Pathway modulation is then assessed by looking at the downstream consequences of this binding, such as the inhibition of STAT phosphorylation mentioned previously. whiterose.ac.uknih.gov Successful target engagement and pathway modulation in vivo are demonstrated when a dose-dependent inhibition of the signaling pathway is observed, correlating with drug exposure levels. plos.org There are no published reports that have assessed the in vivo target engagement or pathway modulation of "this compound".

Studies on Acquired Resistance Mechanisms in Animal Models

Acquired resistance is a significant challenge in targeted cancer therapy. aacrjournals.org In the context of JAK inhibitors, resistance mechanisms can be investigated using preclinical models. nih.govmdpi.com This often involves long-term treatment of animal models or cell-line derived xenografts with a JAK inhibitor until resistance emerges. nih.govresearchgate.netnih.gov Studies on other JAK inhibitors have identified mechanisms such as the activation of bypass signaling pathways (e.g., the MAPK pathway) or the acquisition of secondary mutations in the JAK genes. nih.govmdpi.comnih.gov For instance, in MPN models, resistance to type II JAK2 inhibitors has been linked to the upregulation of AXL kinase and subsequent MAPK pathway activation. nih.govnih.gov Such studies are vital for developing strategies to overcome resistance, but no investigations into acquired resistance mechanisms for "this compound" have been reported.

Synthetic Methodologies and Chemical Biology Approaches for Jak 2/3 in 3 Research

Chemical Synthesis Routes for Research-Scale Production

The synthesis of complex heterocyclic molecules such as JAK inhibitors for research purposes often involves multi-step sequences designed for flexibility and the ability to generate analogs. While specific routes for JAK-2/3-IN-3 are proprietary or not widely published, the synthesis of structurally related compounds, particularly those based on pyrimidine (B1678525) and pyrrolo[2,3-d]pyrimidine scaffolds, provides a clear blueprint for their laboratory-scale production. google.commdpi.comnih.gov

A common strategy involves the construction of a core heterocyclic system, followed by the introduction of various side chains. For instance, the synthesis of a thienopyrimidine derivative, a class of compounds with known JAK inhibitory activity, can begin with the reaction of an aminothiophene carboxylate ester with phenyl isothiocyanate. mdpi.com This intermediate can then be condensed with hydrazine (B178648) hydrate (B1144303) to form the thienopyrimidine core structure. mdpi.com

For pyrrolo[2,3-d]pyrimidine-based inhibitors like Tofacitinib (B832), a key synthetic challenge is the creation of the stereospecific piperidine (B6355638) side chain. mdpi.com One approach involves the hydrogenation of a substituted pyridine (B92270) to form the piperidine ring, which may require a final chiral resolution step to isolate the desired enantiomer. mdpi.comacs.org An alternative method utilizes a Mitsunobu reaction between a 7-deazapurine core and a pre-synthesized chiral piperidine fragment. mdpi.com The final step often involves coupling the functionalized piperidine with the pyrrolo[2,3-d]pyrimidine core, followed by further modification. For example, a reaction with cyanoacetic acid can be used to install the cyanoacetamide group found in Tofacitinib. google.com

The development of scalable manufacturing methods for related JAK inhibitors, such as ASP3627, highlights techniques like telescoping reactions, where multiple steps are performed in a single reactor without isolating intermediates. acs.org Such processes, which might include reductions, Wittig reactions, and cyclizations, are optimized to maximize yield and purity for producing kilogram quantities. acs.orgacs.org

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences the biological activity of JAK inhibitors. These studies involve synthesizing and testing a series of analogs to identify key structural motifs responsible for potency and selectivity against different JAK isoforms. nih.govnih.govjst.go.jp

For inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, SAR studies have revealed critical interactions within the ATP-binding site of the kinase. jst.go.jp The core scaffold often mimics the hinge-binding motif of ATP. Modifications at various positions on this core structure can dramatically alter inhibitory activity and selectivity. For example, in a series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives, the nature of the substituent at the C5 position was found to be crucial for potency. Introducing a cycloheptylamine (B1194755) analog resulted in potent inhibition, particularly for JAK3, suggesting the importance of hydrophobic interactions in that region of the binding pocket. jst.go.jp

Similarly, for 2,4-substituted pyrimidine-based inhibitors, subtle changes can lead to significant improvements in potency and selectivity. The replacement of an ether linkage in an initial lead compound with an aminomethylene linkage resulted in a substantial increase in JAK3 inhibition. nih.gov These studies often use both biochemical assays (measuring direct enzyme inhibition) and cell-based assays (measuring the inhibition of JAK-dependent signaling pathways) to build a comprehensive SAR profile. nih.govosti.gov

The table below summarizes representative SAR findings for analogs of pyrimidine and pyrrolo-pyridine based JAK inhibitors.

Scaffold Modification Site Modification Impact on Activity Reference
1H-Pyrrolo[2,3-b]pyridineC5-carboxamideCycloheptylaminePotent JAK3 inhibition (IC50 = 3.5 nM) jst.go.jp
1H-Pyrrolo[2,3-b]pyridineC5-carboxamideCyclohexylamineModerate JAK3 inhibition (IC50 = 20 nM) jst.go.jp
2,4-Substituted PyrimidineLinker to side chainEther linkage (-O-)Less potent JAK3 inhibition (Kd = 150 nM) nih.gov
2,4-Substituted PyrimidineLinker to side chainAminomethylene linkage (-NHCH2-)Potent JAK3 inhibition (IC50 = 4.8 nM) nih.gov
Meridianin DerivativeAlkyl chain length6 carbonsOptimal antitumor activity (IC50 = 1.13 µM on DU145) mdpi.com
Meridianin DerivativeAlkyl chain length4 or 8 carbonsDecreased antitumor activity mdpi.com

Rational Design and Derivatization Strategies for Chemical Probes

Rational design and derivatization are key strategies for converting a potent inhibitor into a chemical probe, a tool used to study the biological function of a target protein. nih.gov These strategies aim to create molecules that retain high affinity and selectivity for the target while incorporating a functional handle for detection or manipulation.

One successful strategy for designing selective JAK inhibitors is to exploit unique amino acid residues within the ATP-binding site. For instance, JAK3 possesses a unique cysteine residue (Cys909) in a solvent-exposed region, which is absent in other JAK family members. nih.govmdpi.com This has enabled the rational design of covalent inhibitors that form an irreversible bond with this cysteine, leading to highly selective and potent JAK3 inhibition. nih.govosti.gov These covalent probes often incorporate an electrophilic "warhead," such as an acrylamide (B121943) group, that reacts specifically with the cysteine.

Another advanced strategy is the development of Proteolysis-Targeting Chimeras (PROTACs). nih.govresearchgate.net PROTACs are bifunctional molecules that consist of a ligand that binds to the target protein (e.g., a JAK kinase), a linker, and a ligand that recruits an E3 ubiquitin ligase. acs.orgnih.gov This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov The rational design of JAK-targeting PROTACs involves solving the crystal structures of JAK kinases in complex with inhibitors to identify solvent-exposed regions suitable for linker attachment. nih.gov This approach allows for the creation of probes that can selectively degrade specific JAK proteins, offering a powerful method to study their roles in cellular signaling. nih.govresearchgate.net

Derivatization strategies are also employed to create fluorescently-tagged probes for use in cellular imaging or affinity probes for identifying binding partners. nih.govresearchgate.net This involves attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to a position on the inhibitor that does not interfere with its binding to the target protein.

The table below outlines different strategies for designing JAK-directed chemical probes.

Probe Strategy Design Principle Targeted Feature Example Application Reference
Covalent InhibitionIncorporate an electrophilic warhead to form a covalent bond with a specific residue.Unique Cys909 residue in JAK3 ATP-binding site.Development of highly selective, irreversible JAK3 inhibitors for functional studies. nih.govosti.govmdpi.com
PROTACsLink a JAK-binding ligand to an E3 ligase-recruiting ligand.Target protein degradation via the ubiquitin-proteasome system.Selective degradation of JAK2/3 in cancer cells to study pathway dependency. nih.govresearchgate.netacs.org
Structure-Guided DesignUtilize crystal structures to exploit differences in gatekeeper residues or other binding pocket features.Steric differences between JAK isoforms.Achieving high selectivity of inhibitors for one JAK family member over others. dntb.gov.ua
Fluorescent LabelingAttach a fluorescent tag to a non-critical position on the inhibitor.Visualization of the inhibitor's localization within cells.Cellular imaging to track target engagement and distribution. nih.gov

Advanced Research Methodologies and Future Directions in Jak 2/3 Inhibition Studies

Applications of High-Throughput Screening and Functional Genomics

The discovery and characterization of novel kinase inhibitors such as JAK-2/3-IN-3 are increasingly reliant on the integration of high-throughput screening (HTS) and functional genomics. These methodologies facilitate the rapid assessment of large compound libraries and the elucidation of their biological functions in a systematic manner.

The identification of this compound (ST4j) serves as a prime example of a targeted screening approach. nih.govresearchgate.net Researchers initiated their discovery process with an in-house library of 49 quinoxalinone compounds, which were computationally screened using molecular docking techniques against the kinase domains of JAK2 and JAK3. nih.govresearchgate.net This in silico HTS approach prioritized compounds based on their predicted binding affinity and interaction with key residues in the ATP-binding pocket of the kinases. nih.govresearchgate.net Following the computational screening, a subset of 17 promising compounds was advanced to biological validation, a critical step in the HTS pipeline. nih.govresearchgate.net

Functional genomic approaches are subsequently employed to understand the cellular consequences of JAK2/3 inhibition by the identified compounds. In the case of this compound, its effects were examined in human erythroleukemia cell lines, such as TF-1 and HEL, which are known to have distinct JAK-STAT pathway dependencies. nih.govacs.org This cell-based screening is a functional genomic strategy to assess the compound's impact on cell viability and to determine its potency in a more biologically relevant context. nih.gov

Future directions in this area will likely involve the use of large-scale functional genomic screens, such as CRISPR-Cas9 knockout screens, in conjunction with this compound treatment. This would enable the identification of genes that either enhance or suppress the activity of the inhibitor, providing deeper insights into its mechanism of action and potential resistance pathways.

Integration with Multi-Omics Approaches (e.g., Proteomics, Phosphoproteomics)

To gain a comprehensive understanding of the cellular response to this compound, researchers are turning to multi-omics approaches. These powerful techniques, including proteomics and phosphoproteomics, allow for a global analysis of changes in protein expression and phosphorylation events following inhibitor treatment.

The initial characterization of this compound involved a targeted form of phosphoproteomics, where the phosphorylation status of JAK2 and its downstream substrate, STAT5, was assessed using Western blotting. acs.org This confirmed that this compound effectively inhibits the autophosphorylation of JAK2, a critical step in the activation of the JAK-STAT signaling cascade. acs.orgmedchemexpress.com

A broader, unbiased phosphoproteomic analysis would provide a more detailed map of the signaling networks impacted by this compound. Such studies can reveal not only the intended on-target effects on the JAK-STAT pathway but also any potential off-target kinase inhibition. This is crucial for understanding the full pharmacological profile of the compound. For instance, phosphoproteomic studies on other JAK inhibitors have been instrumental in defining their selectivity and in identifying mechanisms of resistance. mdpi.comopenaccessjournals.com

Integrating proteomics with phosphoproteomics can further illuminate the downstream consequences of JAK2/3 inhibition, such as changes in the expression of genes regulated by the JAK-STAT pathway. This multi-omics approach provides a holistic view of the inhibitor's impact on cellular function, from initial signaling events to downstream transcriptional and translational responses. Future studies could employ these techniques to compare the molecular signatures of cells treated with this compound to those treated with more selective JAK inhibitors, thereby clarifying the specific contributions of dual JAK2 and JAK3 inhibition.

Unexplored Mechanistic Aspects and Research Gaps

Despite the promising initial findings, there remain several unexplored mechanistic aspects and research gaps concerning this compound and dual JAK2/3 inhibition in general. Addressing these will be pivotal for its potential development as a therapeutic agent or a refined research tool.

One significant research gap is a comprehensive understanding of the downstream effects that differentiate dual JAK2/3 inhibition from the inhibition of each kinase individually. While JAK3 is primarily involved in immune cell signaling and JAK2 has a broader role in hematopoiesis and other cellular processes, the consequences of simultaneously blocking both are not fully understood. wikipedia.org Research is needed to delineate the unique biological outcomes of dual inhibition in various cell types and disease models.

The study that identified this compound demonstrated that it induces apoptosis in a dose- and time-dependent manner in TF-1 cells. nih.govacs.orgmedchemexpress.com However, the precise molecular mechanisms linking JAK2/3 inhibition to the apoptotic machinery in these cells are not fully elucidated. Future research should aim to identify the key effector molecules and signaling pathways that mediate this pro-apoptotic effect.

Furthermore, the potential for the development of resistance to this compound remains an important and unexplored area. As with other kinase inhibitors, cancer cells or immune cells could develop mutations in the target kinases or activate compensatory signaling pathways to circumvent the effects of the inhibitor. Investigating these potential resistance mechanisms is a critical research gap that needs to be addressed.

Potential for Novel this compound Derived Research Tools

This compound is already considered a valuable research tool for investigating the roles of JAK2 and JAK3 in lymphoid-derived diseases and leukemia. nih.govresearchgate.netmedchemexpress.com Its utility, however, extends beyond its current form. The chemical scaffold of this compound, a quinoxalinone derivative, holds significant potential for the development of a new generation of research tools with enhanced properties. nih.govresearchgate.net

One avenue of development is the creation of more selective inhibitors. Through medicinal chemistry efforts, the quinoxalinone core could be modified to generate analogs with a higher affinity for either JAK2 or JAK3, or even with altered selectivity profiles for other kinases. This would provide a panel of related compounds to dissect the specific functions of each kinase with greater precision.

Another exciting possibility is the development of chemical probes derived from this compound. By attaching a fluorescent dye or a biotin (B1667282) tag to the molecule, researchers could create tools for visualizing the subcellular localization of the inhibitor or for use in affinity-based proteomics to identify its binding partners within the cell. Such probes would be invaluable for target engagement studies and for uncovering novel protein-protein interactions.

Furthermore, this compound could serve as a lead compound for the design of proteolysis-targeting chimeras (PROTACs). A PROTAC version of this compound would be designed to not only inhibit but also induce the degradation of JAK2 and/or JAK3. This would offer a distinct and potentially more potent mechanism of action compared to traditional inhibition and would be a powerful research tool for studying the effects of long-term kinase depletion.

The continued exploration and modification of the this compound scaffold will undoubtedly yield a diverse array of novel research tools, further advancing our understanding of JAK kinase biology and its role in disease.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.